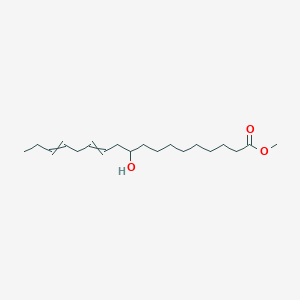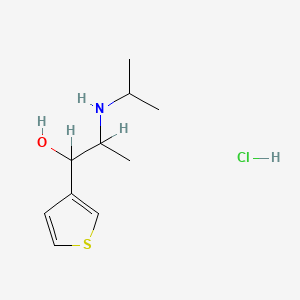![molecular formula C12H9ClN4O2 B14680343 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 35756-46-8](/img/structure/B14680343.png)
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound, with its unique structure, has garnered interest in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the cyclization of appropriate precursors. One common method starts with the condensation of a chloro-substituted benzene derivative with a suitable diamine, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, including enzyme cofactors and pigments.
Medicine: Research explores its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure.
Methotrexate: An anticancer drug that also contains a pteridine moiety.
Folic Acid: A vitamin essential for DNA synthesis and repair, structurally related to pteridines
Uniqueness
7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its specific substitutions, which confer unique chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
35756-46-8 |
|---|---|
Fórmula molecular |
C12H9ClN4O2 |
Peso molecular |
276.68 g/mol |
Nombre IUPAC |
7-chloro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H9ClN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |
Clave InChI |
OWXIGMFRVPMQCJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



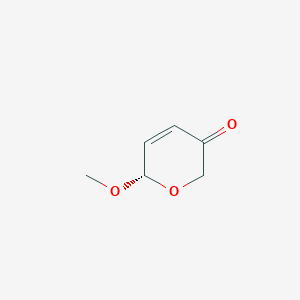
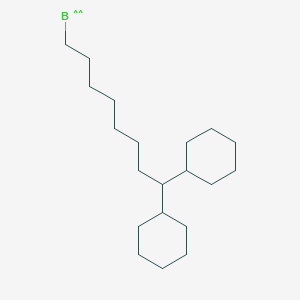
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
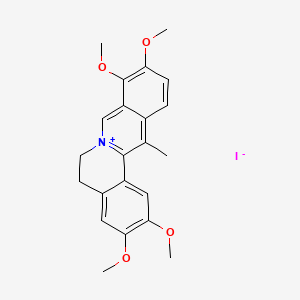
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
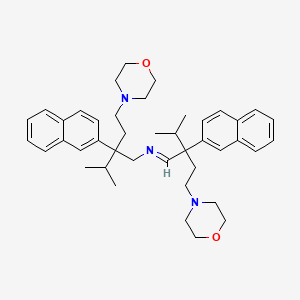
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
